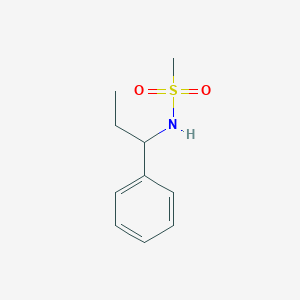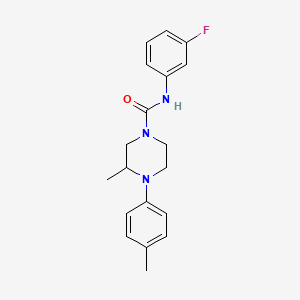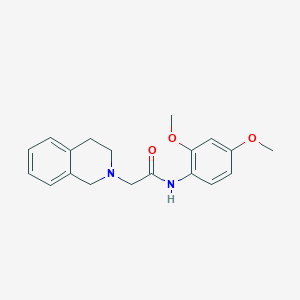
N-(1-phenylpropyl)methanesulfonamide
Übersicht
Beschreibung
N-(1-phenylpropyl)methanesulfonamide, also known as NPPMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
N-(1-phenylpropyl)methanesulfonamide exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters. This leads to an increase in the activity of these neurotransmitter systems, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific neurotransmitter systems that are affected. For example, the inhibition of dopamine reuptake can lead to increased motivation, pleasure, and reward-seeking behavior. The inhibition of norepinephrine reuptake can lead to increased arousal, attention, and vigilance. The inhibition of serotonin reuptake can lead to increased mood, appetite, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-phenylpropyl)methanesulfonamide in lab experiments is its ability to selectively inhibit the reuptake of specific neurotransmitters. This allows researchers to study the effects of specific neurotransmitter systems on behavior and physiology. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential for abuse. This compound has been shown to have psychoactive effects, and its ability to increase the activity of dopamine, norepinephrine, and serotonin systems can lead to addiction and dependence. Additionally, the effects of this compound can vary depending on the specific dosage and administration route, making it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-phenylpropyl)methanesulfonamide. One area of research is the development of new compounds based on the structure of this compound that have improved pharmacological properties. For example, researchers could modify the structure of this compound to improve its selectivity for specific neurotransmitter systems or to reduce its potential for abuse.
Another area of research is the study of the long-term effects of this compound on behavior and physiology. While this compound has been shown to have relatively low toxicity, its effects on the brain and body over extended periods of time are not well understood. Additionally, the potential for abuse and dependence associated with this compound warrants further investigation.
Conclusion
This compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. While this compound has shown promise in the treatment of mood disorders, pain, and autoimmune diseases, its potential for abuse and dependence warrants further investigation. Future research should focus on the development of new compounds based on the structure of this compound and the long-term effects of this compound on behavior and physiology.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylpropyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters. This makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders.
In pharmacology, this compound has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
In medicinal chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications. For example, this compound has been used as a precursor for the synthesis of N-(1-phenylpropyl)-L-tyrosine, a compound that has been shown to possess anticancer properties.
Eigenschaften
IUPAC Name |
N-(1-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11-14(2,12)13)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMQXRDQWXTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)

![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423518.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423525.png)



![N-(4-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423556.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B4423567.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4423588.png)
![2,5-dimethoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4423593.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423604.png)
